molecular formula C29H48N2O13 B609593 N-Mal-N-bis(PEG2-NH-Boc) CAS No. 2128735-26-0

N-Mal-N-bis(PEG2-NH-Boc)

Cat. No.: B609593
CAS No.: 2128735-26-0
M. Wt: 632.7
InChI Key: UKPHANUWPJBBJD-UHFFFAOYSA-N
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Description

N-Mal-N-bis(PEG2-NH-Boc) is a branched maleimide reagent with a terminal maleimide group and two terminal Boc (tert-butoxycarbonyl) protected amino groups. The maleimide group reacts with thiol groups to form covalent bonds, enabling the connection of biomolecules. The Boc groups can be deprotected under acidic conditions .

Mechanism of Action

Target of Action

N-Mal-N-bis(PEG2-NH-Boc) is a PEG-based PROTAC linker . The primary targets of this compound are proteins that contain a thiol group . These proteins play a crucial role in various biological processes, including cell signaling, regulation of gene expression, and enzymatic reactions .

Mode of Action

The compound contains a terminal maleimide group and two terminal Boc protected amino groups . The maleimide group of N-Mal-N-bis(PEG2-NH-Boc) reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . The Boc protected amino groups can be deprotected under acidic conditions .

Biochemical Pathways

N-Mal-N-bis(PEG2-NH-Boc) is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Result of Action

The result of the action of N-Mal-N-bis(PEG2-NH-Boc) is the selective degradation of target proteins . This occurs through the ubiquitin-proteasome system, a crucial mechanism for controlling the concentration of specific proteins within cells .

Action Environment

The action of N-Mal-N-bis(PEG2-NH-Boc) is influenced by the intracellular environment. The maleimide group reacts with a thiol group to form a covalent bond , and the Boc protected amino groups can be deprotected under acidic conditions . Therefore, the pH and the presence of thiol-containing proteins in the cell can influence the compound’s action, efficacy, and stability.

Safety and Hazards

N-Mal-N-bis(PEG2-NH-Boc) should be handled with care. Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention .

Future Directions

N-Mal-N-bis(PEG2-NH-Boc) is a promising compound in the field of drug delivery and targeted therapy. Its use in the synthesis of PROTACs, which can selectively degrade target proteins, opens up new possibilities for the development of targeted therapy drugs .

Biochemical Analysis

Biochemical Properties

N-Mal-N-bis(PEG2-NH-Boc) serves as a non-cleavable linker for bio-conjugation, facilitating the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The maleimide group in N-Mal-N-bis(PEG2-NH-Boc) reacts with thiol groups on proteins, forming stable covalent bonds . This interaction is pivotal in the formation of PROTACs, which contain two different ligands connected by a linker: one ligand for an E3 ubiquitin ligase and the other for the target protein . The Boc-protected amino groups can be deprotected under acidic conditions, allowing further functionalization .

Cellular Effects

N-Mal-N-bis(PEG2-NH-Boc) influences various cellular processes by facilitating the degradation of target proteins through the ubiquitin-proteasome system . This compound can impact cell signaling pathways, gene expression, and cellular metabolism by promoting the selective degradation of proteins involved in these processes . For instance, the degradation of specific signaling proteins can alter downstream signaling pathways, leading to changes in gene expression and metabolic activities . The ability of N-Mal-N-bis(PEG2-NH-Boc) to form stable covalent bonds with thiol groups on proteins is crucial for its role in these cellular effects .

Molecular Mechanism

The molecular mechanism of N-Mal-N-bis(PEG2-NH-Boc) involves its function as a PROTAC linker, facilitating the degradation of target proteins via the ubiquitin-proteasome system . The maleimide group in N-Mal-N-bis(PEG2-NH-Boc) reacts with thiol groups on target proteins, forming covalent bonds . This interaction brings the target protein in proximity to an E3 ubiquitin ligase, which ubiquitinates the target protein, marking it for degradation by the proteasome . This process effectively reduces the levels of the target protein within the cell, leading to downstream effects on cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Mal-N-bis(PEG2-NH-Boc) can change over time due to its stability and degradation properties . The compound is stable when stored at -20°C, but its stability can be affected by repeated freeze-thaw cycles . Over time, the degradation of N-Mal-N-bis(PEG2-NH-Boc) can impact its efficacy in promoting protein degradation . Long-term studies in in vitro and in vivo settings have shown that the compound can maintain its activity for several months when stored under appropriate conditions .

Dosage Effects in Animal Models

The effects of N-Mal-N-bis(PEG2-NH-Boc) vary with different dosages in animal models. At lower dosages, the compound effectively promotes the degradation of target proteins without causing significant adverse effects. At higher dosages, toxic effects may be observed, including potential off-target effects and toxicity to non-target tissues. It is crucial to determine the optimal dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

N-Mal-N-bis(PEG2-NH-Boc) is involved in metabolic pathways related to protein degradation via the ubiquitin-proteasome system . The compound interacts with enzymes and cofactors involved in ubiquitination, facilitating the tagging of target proteins for degradation . This process can affect metabolic flux and metabolite levels within the cell, as the degradation of specific proteins can alter metabolic pathways .

Transport and Distribution

Within cells and tissues, N-Mal-N-bis(PEG2-NH-Boc) is transported and distributed through interactions with transporters and binding proteins . The maleimide group enables the compound to form covalent bonds with thiol groups on proteins, facilitating its localization and accumulation in specific cellular compartments . This targeted distribution is essential for the compound’s efficacy in promoting protein degradation .

Subcellular Localization

N-Mal-N-bis(PEG2-NH-Boc) exhibits subcellular localization that is influenced by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on protein degradation . The maleimide group plays a crucial role in this localization by forming covalent bonds with thiol groups on proteins, ensuring the compound’s activity in the desired cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Mal-N-bis(PEG2-NH-Boc) is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) derivatives. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of N-Mal-N-bis(PEG2-NH-Boc) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-Mal-N-bis(PEG2-NH-Boc) undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

N-Mal-N-bis(PEG2-NH-Boc) is unique due to its branched structure and dual functionality. Similar compounds include:

N-Mal-N-bis(PEG2-NH-Boc) stands out due to its balanced reactivity and stability, making it a versatile tool in various scientific applications.

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoyl-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50N4O11/c1-28(2,3)43-26(37)30-10-15-39-19-21-41-17-13-32(23(34)9-12-33-24(35)7-8-25(33)36)14-18-42-22-20-40-16-11-31-27(38)44-29(4,5)6/h7-8H,9-22H2,1-6H3,(H,30,37)(H,31,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJUWISEQMFTOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCN(CCOCCOCCNC(=O)OC(C)(C)C)C(=O)CCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401100346
Record name 5,8,14,17-Tetraoxa-2,11,20-triazaheneicosanedioic acid, 11-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]-, 1,21-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401100346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

630.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2128735-26-0
Record name 5,8,14,17-Tetraoxa-2,11,20-triazaheneicosanedioic acid, 11-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]-, 1,21-bis(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2128735-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8,14,17-Tetraoxa-2,11,20-triazaheneicosanedioic acid, 11-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]-, 1,21-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401100346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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